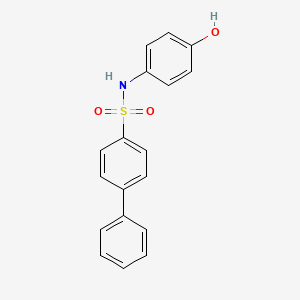
N-(4-hydroxyphenyl)-4-biphenylsulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El derivado de bencenosulfonamida 8 es un miembro de la familia de las sulfonamidas, que se caracteriza por la presencia de un grupo sulfonamida unido a un anillo de benceno. Estos compuestos son conocidos por sus diversas actividades biológicas, incluyendo propiedades antibacterianas, anticancerígenas y antiinflamatorias . El derivado de bencenosulfonamida 8, en particular, ha mostrado promesa en varias aplicaciones de investigación científica debido a su estructura química única y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del derivado de bencenosulfonamida 8 generalmente implica la reacción del cloruro de bencenosulfonilo con una amina apropiada en condiciones básicas. La reacción general se puede representar de la siguiente manera:
Cloruro de bencenosulfonilo+Amina→Derivado de bencenosulfonamida 8+Ácido clorhídrico
Las bases comunes utilizadas en esta reacción incluyen hidróxido de sodio o carbonato de potasio .
Métodos de producción industrial: En un entorno industrial, la síntesis de derivados de bencenosulfonamida a menudo emplea reactores de flujo continuo para garantizar una mezcla y transferencia de calor eficientes. Este método permite un mejor control de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El derivado de bencenosulfonamida 8 experimenta varias reacciones químicas, incluyendo:
Reacciones de sustitución: Reacciones de sustitución electrófila en el anillo de benceno, como nitración, sulfonación y halogenación.
Oxidación y reducción: El grupo sulfonamida se puede oxidar a ácidos sulfónicos o reducir a aminas.
Reacciones de condensación: Formación de iminas o hidrazonas al reaccionar con aldehídos o cetonas.
Reactivos y condiciones comunes:
Nitración: Ácido nítrico y ácido sulfúrico a bajas temperaturas.
Reducción: Gas hidrógeno en presencia de un catalizador metálico como paladio sobre carbono.
Condensación: Aldehídos o cetonas en presencia de un catalizador ácido.
Principales productos:
Nitración: Derivados de nitrobencenosulfonamida.
Reducción: Derivados de aminobencenosulfonamida.
Condensación: Iminas o hidrazonas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Explorado por sus propiedades anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de tintes y pigmentos debido a su estructura química estable.
Mecanismo De Acción
El mecanismo de acción del derivado de bencenosulfonamida 8 implica la inhibición de enzimas específicas. Por ejemplo, actúa como un inhibidor competitivo de la anhidrasa carbónica, una enzima crucial para mantener el equilibrio del pH en las células. Al inhibir esta enzima, el derivado de bencenosulfonamida 8 interrumpe los procesos celulares, lo que lleva a la muerte de las células cancerosas . Además, puede interferir con la síntesis de ácido fólico bacteriano al imitar al ácido para-aminobenzoico, lo que inhibe el crecimiento bacteriano .
Compuestos similares:
Sulfametazina: Utilizada en medicina veterinaria por sus propiedades antibacterianas.
Sulfadiazina: Empleada en combinación con pirimetamina para tratar la toxoplasmosis.
Sulfanilamida: La primera sulfonamida utilizada por su actividad antibacteriana.
Unicidad: El derivado de bencenosulfonamida 8 se destaca por su alta selectividad y potencia como inhibidor de la anhidrasa carbónica. Esta selectividad lo convierte en un compuesto valioso en el desarrollo de terapias anticancerígenas dirigidas . Además, su estructura química estable permite diversas modificaciones, lo que lleva a la síntesis de varios derivados con actividades biológicas mejoradas .
Comparación Con Compuestos Similares
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The first sulfonamide drug used for its antibacterial activity.
Uniqueness: Benzene sulfonamide derivative 8 stands out due to its high selectivity and potency as a carbonic anhydrase inhibitor. This selectivity makes it a valuable compound in the development of targeted anticancer therapies . Additionally, its stable chemical structure allows for diverse modifications, leading to the synthesis of various derivatives with enhanced biological activities .
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c20-17-10-8-16(9-11-17)19-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h1-13,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOPCHOOHZIDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5864515.png)
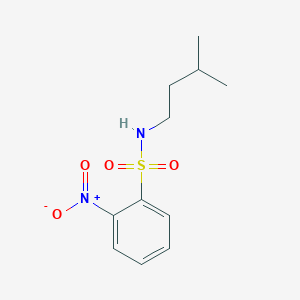
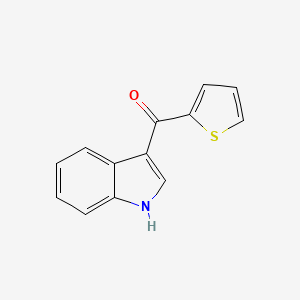
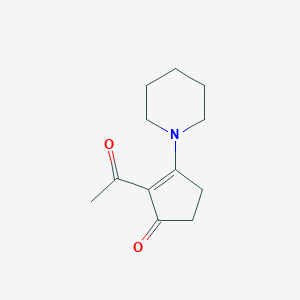
![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B5864560.png)
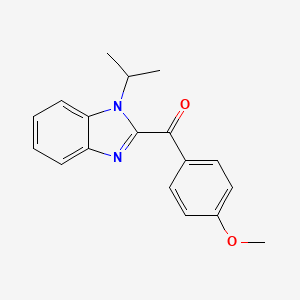
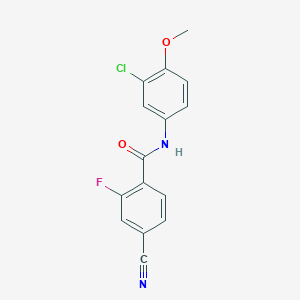
![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)
![8-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]acetamide](/img/structure/B5864602.png)
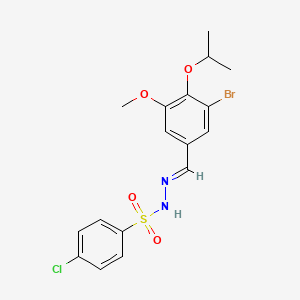
![ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE](/img/structure/B5864616.png)
